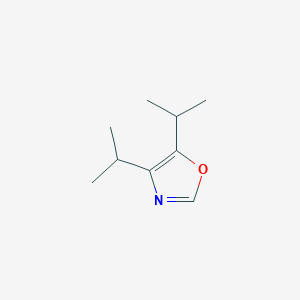
4,5-Diisopropyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diisopropyloxazole is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyloxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free methods are also available. For instance, the reaction of β-diketohydrazone with dipolarophiles under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 4,5-Diisopropyloxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazoles or other oxidized derivatives.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of different functional groups at the 3, 4, or 5 positions.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Substitution: Use of N-hydroximidoyl chlorides and aldehydes in the presence of triethylamine.
Major Products:
Oxidation: Isoxazoles and oxazoles.
Reduction: Dihydroisoxazoles.
Substitution: 3,4,5-trisubstituted isoxazoles.
科学的研究の応用
4,5-Diisopropyloxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
作用機序
The mechanism by which 4,5-Diisopropyloxazole exerts its effects involves interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
4,5-Diisopropyloxazole can be compared with other isoxazole derivatives, such as:
3,4,5-Trisubstituted Isoxazoles: Known for their diverse biological activities.
Oxazoles: Similar structure but different positioning of the nitrogen and oxygen atoms.
Oxadiazoles: Contain an additional nitrogen atom, leading to different chemical properties
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
生物活性
4,5-Diisopropyloxazole is a compound belonging to the oxazole family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds in the oxazole series have been synthesized using methods such as cyclization reactions involving isocyanates and α-halo ketones .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Compounds with oxazole structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit cell proliferation in human tumor cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) with promising results indicating potential as anticancer agents .
-
Immunomodulatory Effects :
- Some studies suggest that oxazole derivatives can modulate immune responses by inhibiting the proliferation of lymphocytes and reducing cytokine production. For example, compounds in this class have demonstrated immunosuppressive properties by affecting tumor necrosis factor-alpha (TNF-α) levels in cultured human blood .
- Antiviral Properties :
Table 1: Biological Activity of Oxazole Derivatives
| Compound | Cell Line Tested | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | A549 | 0.35-4.6 | Anticancer |
| SCM9 | Jurkat | >10 | Immunomodulatory |
| Compound 3g | HT29 | 58.4 | Anticancer |
| Compound 3a | NCI-H460 | Not specified | Anti-inflammatory |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Detailed Findings
- A study evaluating various oxazoles found that 4i , a derivative closely related to this compound, exhibited strong antiproliferative activity against seven human tumor cell lines with an IC50 range significantly lower than traditional chemotherapeutics like CA-4 .
- Immunological studies have shown that these compounds can inhibit T-cell activation and cytokine production, suggesting a dual role as both anticancer and immunosuppressive agents .
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4,5-di(propan-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-9(7(3)4)11-5-10-8/h5-7H,1-4H3 |
InChIキー |
BTTKNSMEFBZWHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(OC=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















